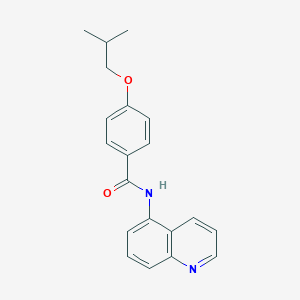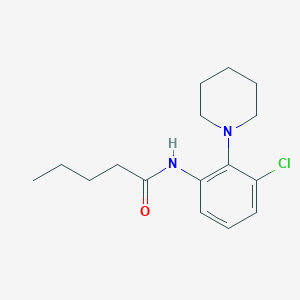![molecular formula C21H19ClN2O5 B244460 N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244460.png)
N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key regulator of B-cell receptor (BCR) signaling, which is essential for the growth and survival of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various B-cell malignancies.
Mecanismo De Acción
N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide inhibits BTK, a key regulator of BCR signaling. BCR signaling is essential for the growth and survival of B-cell malignancies, and BTK inhibitors have shown clinical efficacy in the treatment of these malignancies. N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide binds to the active site of BTK and prevents its phosphorylation, leading to the inhibition of downstream signaling pathways and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies. In preclinical studies, N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide. N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has a favorable pharmacokinetic profile and is well-tolerated in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has several advantages for lab experiments, including its potent activity against BTK and its favorable pharmacokinetic profile. N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has also been shown to enhance the activity of other anti-cancer agents, making it a promising candidate for combination therapy. However, N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has some limitations, including the need for further studies to determine its optimal dosing and schedule, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the development of N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide. First, clinical trials are ongoing to evaluate the safety and efficacy of N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide in various B-cell malignancies. Second, further preclinical studies are needed to determine the optimal dosing and schedule of N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide, as well as its potential for combination therapy. Third, the development of biomarkers that can predict response to N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide would be valuable for patient selection and monitoring. Finally, the development of second-generation BTK inhibitors that overcome resistance to N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide would be an important area of research.
Métodos De Síntesis
The synthesis of N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide involves several steps, including the preparation of key intermediates and the coupling of the final furamide moiety. The synthesis has been described in detail in a patent application (US20150225677A1) and involves the use of various reagents and conditions. The final product is obtained in high yield and purity, making it suitable for further studies.
Aplicaciones Científicas De Investigación
N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies. N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide.
Propiedades
Fórmula molecular |
C21H19ClN2O5 |
|---|---|
Peso molecular |
414.8 g/mol |
Nombre IUPAC |
N-[3-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O5/c1-13-10-15(6-7-16(13)22)29-12-20(25)24-17-11-14(5-8-18(17)27-2)23-21(26)19-4-3-9-28-19/h3-11H,12H2,1-2H3,(H,23,26)(H,24,25) |
Clave InChI |
PXXXXDDFBWTLDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)Cl |
SMILES canónico |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244388.png)


![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B244394.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244401.png)